molecular formula C16H11N3O2S B15024758 (5Z)-2-(furan-2-yl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(furan-2-yl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15024758
M. Wt: 309.3 g/mol
InChI Key: IMHAATYSSGILPR-LCYFTJDESA-N
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Description

(5Z)-2-(FURAN-2-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(FURAN-2-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-furylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(FURAN-2-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furan or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(FURAN-2-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(FURAN-2-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit key enzymes or receptors involved in microbial growth or inflammation. The compound’s unique structure allows it to bind selectively to these targets, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-[(4-methylphenyl)methylthio]phenoxyacetic acid: Shares structural similarities with the triazolothiazole core and phenyl group.

    4-(Trifluoromethyl)phenyl-5-thiazolyl derivatives: Similar in having a thiazole ring and phenyl group with different substituents.

Uniqueness

What sets (5Z)-2-(FURAN-2-YL)-5-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its combination of a furan ring with a triazolothiazole core, which imparts unique chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a versatile compound in various fields of research.

Properties

Molecular Formula

C16H11N3O2S

Molecular Weight

309.3 g/mol

IUPAC Name

(5Z)-2-(furan-2-yl)-5-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C16H11N3O2S/c1-10-4-6-11(7-5-10)9-13-15(20)19-16(22-13)17-14(18-19)12-3-2-8-21-12/h2-9H,1H3/b13-9-

InChI Key

IMHAATYSSGILPR-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Origin of Product

United States

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